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Camizestrant PFS benefit 16 vs 9.2 months
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Efficacy Data from SERENA-6 Trial

. Aromatase Inhibitor
Camizestrant +

Endpoint . (Al) + CDK4/6 Result
CDKa4/6 Inhibitor .
Inhibitor
Median PFS 16.0 months [1] 9.2 months [2] [1] -
Hazard Ratio (HR) 0.44 (95% CI: 0.31- - 56% reduction in risk of
0.60) [1] progression/death [1]
PFS Rate (1 Year) 60.7% [2] 33.4% [2] -
PFS Rate (2 Years) 29.7% [2] 5.4% [2] -
Time to Deterioration  23.0 months [1] 6.4 months [1] 47% risk reduction (HR
in Quality of Life 0.53) [1]

Experimental Protocol & Trial Design

The SERENA-6 trial (NCT04964934) employed an innovative, double-blind, randomized design to evaluate

the benefit of proactively switching endocrine therapy upon detection of molecular resistance [3].

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://www.smolecule.com/products/s1965369?utm_src=pdf-interest
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.asco.org/about-asco/press-center/news-releases/switching-camizestrant-after-detection-esr1-mutation-serena-6
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.asco.org/about-asco/press-center/news-releases/switching-camizestrant-after-detection-esr1-mutation-serena-6
https://www.asco.org/about-asco/press-center/news-releases/switching-camizestrant-after-detection-esr1-mutation-serena-6
https://www.asco.org/about-asco/press-center/news-releases/switching-camizestrant-after-detection-esr1-mutation-serena-6
https://www.asco.org/about-asco/press-center/news-releases/switching-camizestrant-after-detection-esr1-mutation-serena-6
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://www.astrazeneca.com/media-centre/press-releases/2025/camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-hr-positive-breast-cancer-with-an-emergent-esr1-tumour-mutation-in-serena-6-phase-iii-trial.html
https://pubmed.ncbi.nlm.nih.gov/37070653/
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Objective

To determine if switching from a first-line aromatase inhibitor to camizestrant upon detection of an
emergent ESRI mutation in circulating tumor DNA (ctDNA)—but before radiological disease progression—

could extend the benefit of first-line treatment [3].

Patient Population

¢ Enrollment: A total of 3,256 patients with HR-positive, HER2-negative advanced breast cancer were
initially screened [2].

¢ Randomized Cohort: 315 patients who were receiving first-line treatment with an aromatase
inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or
abemaciclib) and were found to have an emergent ESR1 mutation via ctDNA testing without
evidence of disease progression were randomized [2] [1].

e Patients had received at least 6 months of first-line therapy prior to mutation detection [2].

Methodology and Procedures

e ctDNA Monitoring & Screening: Patients underwent liquid biopsy (ctDNA testing) every 2-3
months during routine care to monitor for the emergence of ESR1 mutations [2] [4].
e Randomization: Upon detection of an ESR1 mutation, eligible patients were randomly assigned to
one of two groups:
o Intervention Group: Switch from the aromatase inhibitor to oral camizestrant, while
continuing the same CDKA4/6 inhibitor [2] [1].
o Control Group: Continue with the original aromatase inhibitor and CDK4/6 inhibitor [2] [1].
¢ Blinding: Placebos were used to maintain blinding for both the switched and continued therapies [2].
e Endpoint Assessment: The primary endpoint was Investigator-assessed Progression-Free
Survival (PFS), defined as the time from randomization to radiological disease progression or death
from any cause [1]. Key secondary endpoints included Overall Survival (OS) and Time to Second
Progression (PFS2) [4] [1].

The following diagram illustrates the streamlined workflow of the SERENA-6 trial design.
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SERENA-6 Trial Workflow
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Mechanism of Action and Signhaling Pathways

Camizestrant's efficacy stems from its ability to overcome a key resistance mechanism in HR-positive

breast cancer.
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¢ Mechanism of Resistance: In many patients treated with aromatase inhibitors, resistance develops
due to acquired mutations in the ESR1 gene. These mutations lead to constitutively active estrogen
receptors that drive cancer growth even in low-estrogen environments [5] [6].
e Camizestrant's Action: As a next-generation oral SERD and complete ER antagonist,
camizestrant works by:
o Competitively Antagonizing the estrogen receptor, blocking its activity [5].
o Inducing Degradation of the estrogen receptor protein, thereby reducing its levels in cancer
cells [5] [7]. This dual mechanism is effective against both wild-type and mutated forms of the
estrogen receptor [5].

The diagram below illustrates this mechanism and the resistance pathway it counteracts.

Camizestrant Mechanism to Overcome ESR1m Resistance
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Comparative Clinical Data and Context

e Comparison with Fulvestrant: In the earlier SERENA-2 Phase Il trial, camizestrant (at 75 mg and
150 mg doses) demonstrated a statistically significant improvement in PES compared with the
intramuscular SERD fulvestrant in patients with ER-positive, HER2-negative advanced breast
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cancer who had progressed on prior endocrine therapy [6]. This suggests a potential efficacy
advantage over the previously available SERD.

o Safety Profile: In the SERENA-6 trial, the safety profile of camizestrant in combination with CDK4/6
inhibitors was consistent with the known profiles of each drug. The most common Grade 3 or higher
adverse events were hematological (e.g., neutropenia) and are typically associated with CDK4/6
inhibitors. Discontinuation rates due to side effects were very low (1% for camizestrant) [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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